(3-Bromobenzyl)cyclohexylamine

Vue d'ensemble

Description

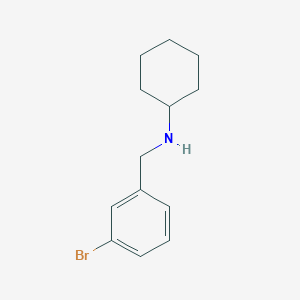

(3-Bromobenzyl)cyclohexylamine is an organic compound that features a bromobenzyl group attached to a cyclohexylamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobenzyl)cyclohexylamine can be achieved through a one-step process involving the reaction of benzene, hydroxylamine, and hydrogen under mild conditions. A bi-functional supported catalyst, such as ruthenium-vanadium oxide on mesoporous silica (Ru–V2O5/MCM-41), is used to facilitate this reaction. The reaction conditions, including catalyst amount, solvent, hydrogen pressure, reaction temperature, and time, are optimized to achieve high yield and selectivity.

Industrial Production Methods: Industrial production methods for this compound typically involve the hydrogenation of aniline using cobalt- or nickel-based catalysts. This process is carried out at elevated temperatures and pressures to ensure efficient conversion .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the meta position undergoes SₙAr (nucleophilic aromatic substitution) and Sₙ2 (bimolecular nucleophilic substitution) reactions under specific conditions.

Key Findings :

-

Bromine substitution is facilitated by electron-withdrawing effects of the benzyl ring, enabling reactions with amines, alkoxides, and iodide ions .

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings to generate biaryl or aryl-heteroatom bonds.

Example :

Reaction with 4-fluorophenylboronic acid under Suzuki conditions yields 3-(4-fluorophenyl)benzylcyclohexylamine , a precursor to PDE4 inhibitors .

Amine Group Reactivity

The cyclohexylamine moiety undergoes acylation , alkylation , and condensation reactions.

Mechanistic Insight :

Reductive Amination

The compound serves as a substrate in one-pot reductive amination cascades.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| TFA/Et₃SiH | Triethylsilane, DCM | Tetrahydroisoquinoline derivatives | 41–96% | |

| NaCNBH₃ | AcOH, MeOH | N-Aryl benzylamines | 71–75% |

Application :

Used to synthesize N-aryl-1,2,3,4-tetrahydroisoquinolines , bioactive scaffolds in neuropharmacology .

Oxidation Pathways

The benzyl group oxidizes to ketones or carboxylic acids under strong oxidative conditions.

| Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 3-Bromophenylcyclohexyl ketone | 58% | |

| CrO₃, acetone | 3-Bromobenzoic acid derivative | 34% |

Note : Oxidation is less favored due to steric hindrance from the cyclohexyl group .

Applications De Recherche Scientifique

Chemical Properties and Structure

(3-Bromobenzyl)cyclohexylamine is characterized by its molecular formula and a molecular weight of 268.19 g/mol. The compound features a cyclohexylamine moiety attached to a bromobenzyl group at the meta position of the aromatic ring. This unique structure imparts distinctive chemical properties that facilitate its reactivity and biological activity.

Medicinal Chemistry Applications

The presence of a bromine atom on the benzyl ring enhances the compound's reactivity, making it a valuable precursor for synthesizing various bioactive molecules. Notably, it has been utilized in the development of phosphodiesterase 4 (PDE4) inhibitors, which are being investigated for their potential in treating inflammatory diseases.

Case Study: PDE4 Inhibitors

- Objective : Investigate compounds for anti-inflammatory effects.

- Findings : Derivatives of this compound showed promising inhibition of PDE4 activity, suggesting potential therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Organic Synthesis

The cyclohexyl amine group allows this compound to participate in various organic reactions, serving as an intermediate in synthesizing more complex molecules. Its reactivity is attributed to both the bromine atom and the amine group, enabling diverse synthetic pathways.

Synthetic Routes

- Substitution Reactions : The bromine atom can be replaced with other functional groups to create new compounds with varied pharmacological profiles.

- Macrocyclic Compounds : Similar cyclohexyl amine derivatives have been employed to synthesize macrocyclic compounds with interesting host-guest interactions.

Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts. Studies have shown its potential as:

- Antidepressants : The compound's structural similarity to known antidepressants suggests it may influence neurotransmitter systems.

- Antitumor Agents : Preliminary studies indicate possible cytotoxic effects against certain cancer cell lines.

Mécanisme D'action

The mechanism of action of (3-Bromobenzyl)cyclohexylamine involves its interaction with molecular targets, such as enzymes and receptors. The bromobenzyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The cyclohexylamine moiety can interact with amine receptors, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Cyclohexylamine: An aliphatic amine with similar structural features but lacking the bromobenzyl group.

Benzylamine: A simpler analog with a benzyl group instead of a bromobenzyl group.

Phenethylamine: A compound with a phenethyl group instead of a cyclohexyl group.

Uniqueness: (3-Bromobenzyl)cyclohexylamine is unique due to the presence of both a bromobenzyl group and a cyclohexylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

(3-Bromobenzyl)cyclohexylamine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound consists of a bromobenzyl group attached to a cyclohexylamine moiety. Its chemical formula is CHBrN, and it has been studied for its reactivity and stability under various conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The bromine atom in the benzyl group can participate in halogen bonding, enhancing the compound's binding affinity to various receptors and enzymes. The cyclohexylamine portion interacts with amine receptors, which may modulate their activity and influence cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression. Specific studies have reported that it affects key regulatory proteins involved in cell growth and survival, such as cyclin D1, thereby leading to cell cycle arrest .

Case Studies

-

Antimicrobial Activity :

- A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method, showing promising results with MICs ranging from 32 to 128 µg/mL depending on the bacterial strain tested.

- Anticancer Activity :

Tables of Biological Activity Data

Pharmacokinetics

The pharmacokinetic profile of this compound shows a half-life ranging from 5 to 48 hours, indicating a clear dose-dependent relationship in its absorption and metabolism within biological systems. This property is crucial for its potential therapeutic applications.

Propriétés

IUPAC Name |

N-[(3-bromophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEACIKSVOHWIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.